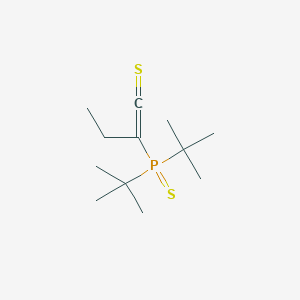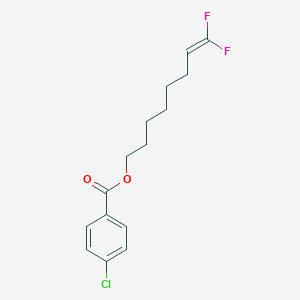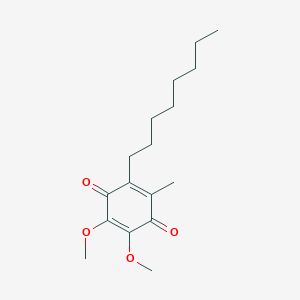
2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione is an organic compound belonging to the class of quinones. Quinones are characterized by a six-membered aromatic ring with two ketone substitutions. This compound is notable for its unique structure, which includes methoxy, methyl, and octyl groups attached to the cyclohexa-2,5-diene-1,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione typically involves the alkylation of a quinone precursor. One common method is the Friedel-Crafts alkylation, where an octyl group is introduced to the quinone ring using an octyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy groups can be introduced via methylation reactions using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more highly oxidized quinones.
Reduction: It can be reduced to hydroquinones, which are less oxidized forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex quinones, while reduction typically produces hydroquinones.
Scientific Research Applications
2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. It can act as an electron acceptor in redox reactions, influencing cellular oxidative stress pathways. The compound may target specific enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ubiquinone-8: Similar in structure but with a longer isoprenoid side chain.
2-Decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione: A derivative with a decyl group instead of an octyl group.
6PPD-quinone: An antioxidant preservative used in tire manufacturing, structurally related but with different functional groups.
Uniqueness
2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of methoxy, methyl, and octyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
173218-48-9 |
|---|---|
Molecular Formula |
C17H26O4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2,3-dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H26O4/c1-5-6-7-8-9-10-11-13-12(2)14(18)16(20-3)17(21-4)15(13)19/h5-11H2,1-4H3 |
InChI Key |
WZXVSRFLXYMBDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


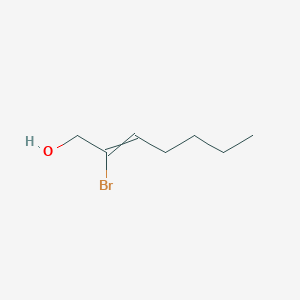
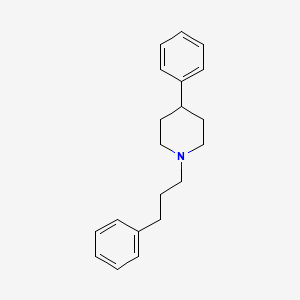

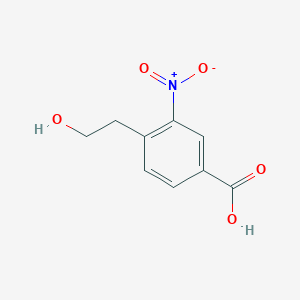

![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)

phosphanium bromide](/img/structure/B14271428.png)
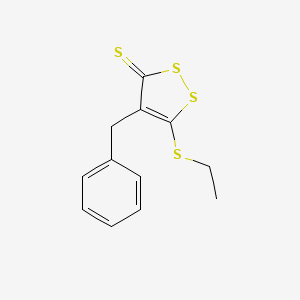
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)
